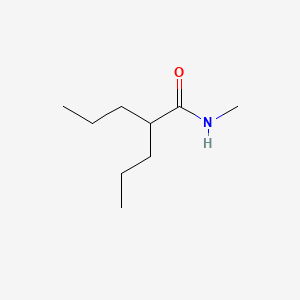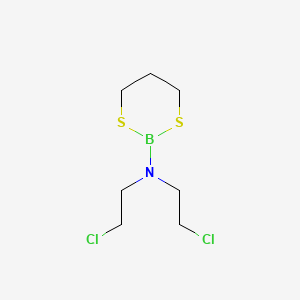
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-5'-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride: is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a dimethylaminoethoxy group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include substituted propiophenones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical architectures .
Biology: In biological research, it is used to study the interactions of dimethylaminoethoxy groups with biological molecules. This helps in understanding the behavior of similar compounds in biological systems .
Medicine: In medicine, Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is investigated for its potential therapeutic effects. It is used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its unique properties make it valuable in the synthesis of high-value chemicals .
Mecanismo De Acción
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can affect the activity of enzymes and receptors, thereby influencing cellular processes .
Comparación Con Compuestos Similares
- Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Poly[2-(dimethylamino)ethyl methacrylate]
Comparison: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications .
Propiedades
Número CAS |
20808-96-2 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
1-[2-[2-(dimethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-13(16)12-10-11(2)6-7-14(12)17-9-8-15(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H |
Clave InChI |
KPOGAXUATFZPIK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)C)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


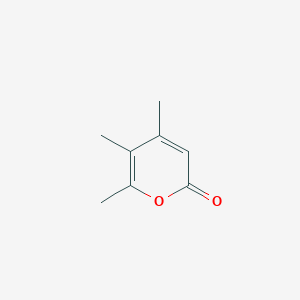
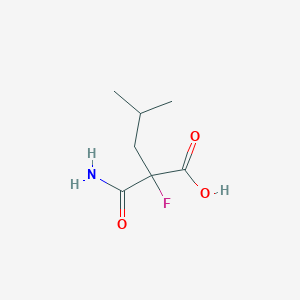


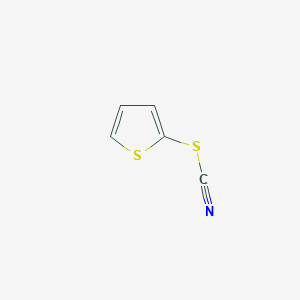
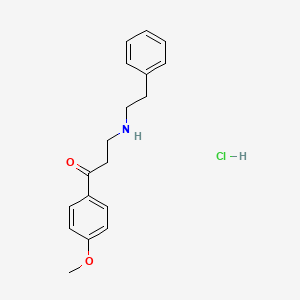
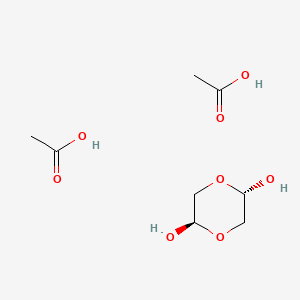

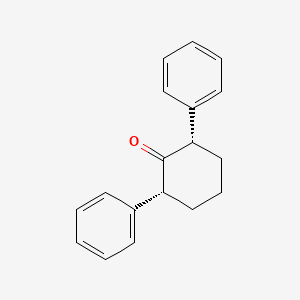
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)


